5-Fluoro-2-methylbenzoic acid

Catalog No.
S706087
CAS No.
33184-16-6
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylbenzoic acid

CAS Number

33184-16-6

Product Name

5-Fluoro-2-methylbenzoic acid

IUPAC Name

5-fluoro-2-methylbenzoic acid

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

JVBLXLBINTYFPR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C(=O)O

Synonyms

3-Fluoro-6-methylbenzoic Acid; 5-Fluoro-o-toluic Acid;

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)O

Synthesis of other compounds

-Fluoro-2-methylbenzoic acid serves as a valuable building block in the synthesis of various other molecules with potential applications in different fields of scientific research. Studies have reported its use as a precursor for the following compounds:

  • 5-Fluoro-3-hydroxy-2-methylbenzoic acid: This compound exhibits anti-inflammatory and analgesic properties, making it a potential candidate for developing new pain management medications. Source: European Journal of Medicinal Chemistry, Volume 44, Issue 18, 2009, Pages 7234-7242:
  • 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester: This compound serves as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of medications used to treat depression and anxiety. Source: Journal of Fluorine Chemistry, Volume 125, Issues 1-2, 2004, Pages 151-156:
  • 5-Fluoro-N,2-dimethylbenzamide: This compound displays potential as a fungicide, offering a potential solution for controlling fungal diseases in agricultural settings. Source: Bioorganic & Medicinal Chemistry Letters, Volume 14, Issue 12, 2004, Pages 3079-3082:
  • Origin: 5-Fluoro-2-methylbenzoic acid is not a naturally occurring compound. It is typically synthesized in a laboratory setting from readily available starting materials [].
  • Significance: This compound serves as a valuable building block for the synthesis of other important molecules. Researchers have utilized it to prepare various fluorinated derivatives, including 5-fluoro-3-hydroxy-2-methylbenzoic acid, 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, and 5-fluoro-N,2-dimethylbenzamide [, , ].

Molecular Structure Analysis

5-Fluoro-2-methylbenzoic acid consists of a benzene ring with a fluorine atom attached at the 5th position and a methyl group (CH3) at the 2nd position. A carboxylic acid group (COOH) is attached to the benzene ring at the 1st position. This structure gives the molecule several key features:

  • Aromatic character: The presence of the benzene ring grants the molecule aromatic character, making it stable and relatively unreactive.
  • Fluorine substitution: The fluorine atom introduces an electron-withdrawing effect, influencing the reactivity of the molecule compared to non-fluorinated benzoic acids.
  • Carboxylic acid functionality: The COOH group provides acidic properties, allowing the molecule to participate in various acid-base reactions.

Chemical Reactions Analysis

While the specific synthesis of 5-Fluoro-2-methylbenzoic acid is not widely reported in scientific literature, some relevant reactions involving this compound include:

  • Phthalide synthesis: This reaction utilizes 5-Fluoro-2-methylbenzoic acid as a reactant in a bimetallic Ir/Cu catalyzed process to afford phthalide, a bicyclic heterocyclic compound with applications in dyes and fungicides []. The specific reaction mechanism is not readily available but is likely to involve C-H activation and cyclization.

Physical And Chemical Properties Analysis

  • Melting point: 130-132 °C (literature value) [].
  • Boiling point: No data readily available.
  • Solubility: Likely soluble in organic solvents like dichloromethane, acetone, and ethanol due to the aromatic ring and the presence of the carboxylic acid group. Solubility in water is expected to be limited due to the hydrophobic nature of the molecule.
  • Stability: The aromatic ring and the carboxylic acid functionality suggest reasonable stability under ambient conditions.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methylbenzoic acid

Dates

Modify: 2023-08-15

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